Welcome to the BenchChem Online Store!
molecular formula C14H12O2 B1586496 4-(4-Methoxyphenyl)benzaldehyde CAS No. 52988-34-8

4-(4-Methoxyphenyl)benzaldehyde

Cat. No. B1586496
M. Wt: 212.24 g/mol
InChI Key: JTTIGLYPLMYHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09278915B2

Procedure details

To a solution of (4-methoxyphenyl)boronic acid (1 g, 6.6 mmol) and 4-bromobenzaldehyde (1.2 g, 3.5 mmol) in ethanol water mixture was added potassium carbonate (1.7 g, 12.0 mmol) and degasified well and added tetrakis (0.7 g, 0.6 mmol) and stirred under argon for 12 h, reaction mass diluted with water and extracted with ethyl acetate, organic layer was washed with water and brine solutions, dried over anhydrous Na2SO4 and concentrated to brown solid as product (1 g, yield: 71.4%). 1H NMR (300 MHz, CDCl3): δ 9.96 (s, 1H), 7.84 (d, 2H), 7.63-7.66 (d, 2H), 7.51-7.54 (s, 2H), 6.93-6.95 (d, 2H), 3.80 (s, 3H)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.7 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.Br[C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[O:18])=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>O.C(O)C.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:13]2[CH:20]=[CH:19][C:16]([CH:17]=[O:18])=[CH:15][CH:14]=2)=[CH:5][CH:4]=1 |f:2.3.4,5.6,^1:35,37,56,75|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
1.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.7 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Stirring
Type
CUSTOM
Details
stirred under argon for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mass
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate, organic layer
WASH
Type
WASH
Details
was washed with water and brine solutions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to brown solid as product (1 g, yield: 71.4%)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.